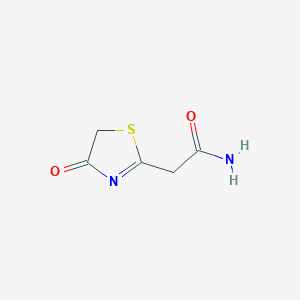

2-Thiazoleacetamide, 4,5-dihydro-4-oxo-

Description

Significance of the Thiazole (B1198619) Scaffold in Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone of medicinal chemistry. nih.govnih.govmdpi.commdpi.comijcce.ac.irijcce.ac.irnih.govnih.govnih.gov Its structural and electronic properties make it a versatile pharmacophore capable of engaging with a wide array of biological targets. The thiazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its clinical significance across various therapeutic areas. nih.gov

The widespread importance of the thiazole scaffold stems from its ability to participate in various non-covalent interactions, including hydrogen bonding, and its relative stability. This allows for the development of derivatives with a broad spectrum of biological activities, including:

Antimicrobial Activity: Thiazole derivatives have been extensively studied for their potent antibacterial and antifungal properties. nih.govmdpi.comnih.govajchem-a.comnih.govresearchgate.netnih.gov They are integral to the structure of several antibiotics.

Anticancer Activity: A significant number of thiazole-containing compounds have demonstrated promising anticancer activity, targeting various mechanisms involved in tumor growth and proliferation. nih.govmdpi.comijcce.ac.irijcce.ac.irmdpi.comnih.govresearchgate.net

Anti-inflammatory Activity: The thiazole ring is found in several anti-inflammatory agents, highlighting its role in modulating inflammatory pathways. nih.gov

Other Therapeutic Areas: The versatility of the thiazole scaffold extends to antiviral, anticonvulsant, and antidiabetic applications, among others. nih.gov

The continued exploration of thiazole derivatives in drug discovery underscores its enduring importance as a source of novel therapeutic agents.

Overview of the 4-Oxo-4,5-dihydrothiazole Core in Heterocyclic Compound Development

The 4-oxo-4,5-dihydrothiazole moiety, also known as a thiazolidin-4-one ring, represents a significant subclass of thiazole derivatives. This core structure has been a focal point in the development of new heterocyclic compounds due to its own inherent biological activities and its utility as a synthetic intermediate.

The presence of a carbonyl group at the 4-position and a saturated bond between positions 4 and 5 introduces distinct chemical reactivity and conformational flexibility compared to the aromatic thiazole ring. This allows for a diverse range of chemical modifications, leading to the synthesis of libraries of compounds for biological screening. Research has demonstrated that derivatives of the 4-oxo-4,5-dihydrothiazole core exhibit a variety of pharmacological effects, including antimicrobial and anticancer activities. researchgate.netnih.gov The development of efficient synthetic routes to this core has been a key area of research, enabling the exploration of its potential in medicinal chemistry.

Current Research Landscape of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- and its Derivatives

The specific compound, 2-Thiazoleacetamide, 4,5-dihydro-4-oxo-, serves as a valuable starting material for the synthesis of more complex molecules. Its structure combines the key features of the 4-oxo-4,5-dihydrothiazole core with a reactive acetamide (B32628) group at the 2-position. This acetamide moiety provides a convenient handle for further chemical elaboration, allowing for the introduction of various substituents and the construction of novel heterocyclic systems.

Recent research has focused on synthesizing and evaluating the biological activities of derivatives of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo-. These investigations have primarily explored their potential as antimicrobial and anticancer agents. For instance, novel thiazole derivatives incorporating a pyridine (B92270) moiety have been synthesized from related thiourea (B124793) precursors and have shown promising antimicrobial activities. nih.gov Another study detailed the synthesis of novel thiazole derivatives with β-amino acid and aromatic moieties, which displayed significant antibacterial and antifungal potential against multidrug-resistant pathogens. mdpi.com

In the realm of oncology, researchers have designed and synthesized novel thiazole-5-carboxamide (B1230067) derivatives, which have been evaluated for their anticancer activity against various cell lines. mdpi.com Furthermore, N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have been synthesized and shown to possess potential anticancer properties. ijcce.ac.ir The hybridization of the thiazole scaffold with other pharmacologically active heterocycles, such as quinazolinone, has also been explored to create potent EGFR kinase inhibitors for cancer therapy. ajchem-a.com

The following tables summarize some of the key research findings on the derivatives of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- and related structures, highlighting their biological activities.

| Compound Type | Biological Activity | Research Focus |

| Thiazole derivatives with pyridine moiety | Antimicrobial | Synthesis and evaluation against various bacterial and fungal strains. nih.gov |

| Thiazole derivatives with β-amino acid and aromatic moieties | Antibacterial and Antifungal | Targeting multidrug-resistant pathogens. mdpi.com |

| Thiazole-5-carboxamide derivatives | Anticancer | Evaluation against A-549, Bel7402, and HCT-8 cell lines. mdpi.com |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | Anticancer | Synthesis and cytotoxicity evaluation. ijcce.ac.ir |

| Thiazole-quinazolinone hybrids | Anticancer (EGFR kinase inhibitors) | Design and synthesis of potent and selective inhibitors. ajchem-a.com |

| (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid derivatives | Anticancer and Antimicrobial | Evaluation against MCF-7 and BT-474 human breast cancer cell lines and various bacterial and fungal strains. researchgate.net |

| 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives | Antimicrobial, Antioxidant, and Anti-inflammatory | Synthesis and in vitro evaluation of multiple biological activities. nih.gov |

| Compound/Derivative | Target/Cell Line | Activity/Finding |

| 4,6-dimethyl-2-oxo-1-((4-oxo-4,5-dihydrothiazol-2-yl)amino)-1,2-dihydropyridine-3-carbonitrile | Various bacteria and fungi | Exhibited antimicrobial activity. nih.gov |

| N-benzylidene-3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide | Multidrug-resistant pathogens | Showed promising antibacterial and antifungal activity. mdpi.com |

| 4-chloro-2-methylphenyl amido substituted thiazole | A-549, Bel7402, HCT-8 cancer cell lines | Displayed moderate anticancer activity. mdpi.com |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(4-chlorophenyl)acetamido)acetamide | Hela, A549, U87 cancer cell lines | Showed potential cytotoxic activity. ijcce.ac.ir |

| N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives | EGFR kinase | Demonstrated potential as EGFR kinase inhibitors. ajchem-a.com |

| (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid | MCF-7, BT-474, Bacillus subtilis, Aspergillus oryzae | Showed significant anticancer and antimicrobial activity. researchgate.net |

| 3-hydroxy-N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl)-2-naphthamide | Various bacteria and fungi | Exhibited the highest antimicrobial potential among the series. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

2-(4-oxo-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h1-2H2,(H2,6,8) |

InChI Key |

GWSGSQUEZPZMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C(S1)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Thiazoleacetamide, 4,5 Dihydro 4 Oxo

Established Synthetic Pathways to the 4-Oxo-4,5-dihydrothiazole Core

The formation of the 4-oxo-4,5-dihydrothiazole ring, also known as a thiazolidin-4-one ring, is a cornerstone of synthesizing the title compound and its analogs. Several classical and modern synthetic reactions are employed to achieve this.

Hantzsch Synthesis and its Adaptations for Thiazoleacetamide Systems

The Hantzsch thiazole (B1198619) synthesis, first reported in 1881 by Arthur Hantzsch, is a fundamental method for constructing thiazole rings. wikipedia.org The classical approach involves the reaction of a β-ketoester with an aldehyde and a nitrogen donor like ammonia, followed by an oxidation step to yield a pyridine (B92270) derivative. wikipedia.orgchemtube3d.com However, adaptations of this reaction are pivotal for creating the thiazolidinone core.

A key adaptation for synthesizing 4-oxothiazolidine systems involves the reaction of N,N'-diarylmalonodithioamides with ethyl chloroacetate (B1199739) in ethanol (B145695), using sodium acetate (B1210297) as a base. researchgate.net This approach results in the formation of (Z)‐2‐(3‐aryl‐4‐oxothiazolidin‐2‐ylidene)‐N‐arylethanethioamides. researchgate.net The yields for this step typically range from 30-55%. researchgate.net This method highlights a two-step process that first builds the thiazole ring via a Hantzsch-type reaction, followed by modifications to introduce further complexity. researchgate.net

While the traditional Hantzsch synthesis is a four-component reaction, its modifications for thiazole systems often streamline the process. chemtube3d.com These reactions can be performed under various conditions, with some modern approaches utilizing microwave irradiation to improve yields and reduce reaction times, though this does not always lead to a significant improvement over classical heating. wikipedia.orgnih.gov

Cyclocondensation Reactions in Core Formation

Cyclocondensation reactions are a widely used and efficient method for forming the 4-oxo-4,5-dihydrothiazole core. A common strategy involves the one-pot reaction of an amine, a carbonyl compound (like an aldehyde), and a sulfur-containing carboxylic acid.

For instance, a library of thiazolidin-4-one hybrids was synthesized through a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov This straightforward protocol provides a versatile route to complex molecules containing the desired core. nih.gov Similarly, cyclocondensation of a precursor compound with malononitrile (B47326) and aromatic aldehydes has been shown to yield 2-(4-oxo-4, 5-Dihydro-Thiazol-2-yl) Acetamide (B32628) compounds. researchgate.net

Another general method for synthesizing 2-substituted 4,5-dihydrothiazole-4-carboxylic acids involves refluxing an aromatic nitrile with L-cysteine or D-cysteine hydrochloride and sodium bicarbonate in a mixture of methanol (B129727) and phosphate (B84403) buffer (pH=6) for 72 hours. nih.gov This cyclocondensation typically yields the desired products in a 40-70% range. nih.govresearchgate.net

Multi-component Reactions for Thiazoleacetamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product containing substantial portions of all the initial components. youtube.comyoutube.com This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery. nih.govthieme.de

The synthesis of thiazole derivatives, including those with the 4-oxo-4,5-dihydrothiazole core, has greatly benefited from MCRs. nih.gov A notable example is the one-pot synthesis of thiazolidin-4-one hybrids from 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid, which proceeds efficiently. nih.gov Another MCR approach for synthesizing N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives utilizes isatoic anhydride, isoniazid (B1672263), and an aldehyde in the presence of an organocatalyst. nih.gov

These reactions offer several advantages, including simplicity, efficiency, and the ability to generate molecular complexity in a single synthetic operation. nih.govthieme.de

Functionalization and Derivatization Strategies of the 2-Thiazoleacetamide Moiety

Once the core 4-oxo-4,5-dihydrothiazole structure is in place, further modifications can be made to the 2-acetamide group to explore structure-activity relationships (SAR). These modifications can be broadly categorized into changes at the acetamide nitrogen and substitutions on the thiazole ring.

Modifications at the Acetamide Nitrogen

The acetamide nitrogen of the 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- moiety provides a convenient handle for introducing a wide variety of substituents. This functionalization is often achieved by creating an amide bond.

For example, a series of pyridazinone-thiazole hybrids with amide linkages were synthesized, where one derivative, 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide, was developed. nih.gov This highlights the strategy of linking the thiazole acetamide to other heterocyclic systems. In another study, various N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized, demonstrating the versatility of modifying the group attached to the acetamide nitrogen. nih.govresearchgate.net

These modifications can significantly impact the biological properties of the molecule. For instance, SAR studies have indicated that the presence of specific groups, such as NHCH3 and a phenyl group on a side chain, can be essential for activity. nih.gov

Substitutions on the Thiazole Ring System

The thiazole ring itself offers positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The reactivity of the thiazole ring positions varies, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is slightly electron-rich and preferred for electrophilic substitution. pharmaguideline.com

The synthesis of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives showcases substitutions at both the N2 and N4 positions of the thiazole ring. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl groups onto the thiazole ring. nih.govresearchgate.net For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized from N-(6-bromobenzo[d]thiazol-2-yl)acetamide and various aryl boronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst. nih.govresearchgate.net

Research has also explored substitutions at the C5 position of the thiazolidinone ring. researchgate.net The Knoevenagel condensation of the active methylene (B1212753) group at the C5 position with aldehydes or isatin (B1672199) is a common method to introduce substituents at this site. researchgate.net

Formation of Fused Heterocyclic Systems

The 4-thiazolidinone (B1220212) nucleus is a pivotal starting point for synthesizing bicyclic and polycyclic compounds, where the thiazole ring is fused with other heterocyclic systems. This is typically achieved through condensation reactions followed by intramolecular cyclization.

Thiazolo[3,2-a]pyridine Derivatives

The synthesis of the thiazolo[3,2-a]pyridine skeleton often involves the reaction of a 4-thiazolidinone precursor with compounds containing activated double or triple bonds. A common and efficient method is the ternary condensation reaction. For instance, condensing a 2-substituted-4-thiazolidinone with an aromatic aldehyde and a compound containing an active methylene group, such as malononitrile, yields the desired fused pyridine ring. researchgate.net The reaction typically proceeds in a solvent like ethanol with a basic catalyst, such as piperidine, which facilitates both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization cascade. researchgate.net

More advanced strategies involve multi-component reactions (MCRs). A five-component cascade reaction has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.govrsc.org This approach combines starting materials like cyanoacetohydrazide, acetophenone (B1666503) derivatives, aromatic aldehydes, a nitroketene N,S-acetal precursor, and cysteamine (B1669678) hydrochloride in a one-pot process. nih.gov The sequence involves a domino of reactions including N,S-acetal formation, Knoevenagel condensation, Michael reaction, and finally, tautomerization and N-cyclization to yield the complex heterocyclic product. nih.govrsc.org

Pyrano[2,3-d]thiazole Derivatives

The fusion of a pyran ring to the thiazolidinone core to form pyrano[2,3-d]thiazole derivatives is a well-established synthetic route. These reactions often utilize rhodanine (B49660) (a 2-thioxo analogue of the subject compound's core) or other 4-thiazolidinones as starting materials. purkh.comresearchgate.net A typical pathway involves the Knoevenagel condensation of the 4-thiazolidinone with an aromatic aldehyde to form a 5-arylidene intermediate. This intermediate then undergoes a subsequent reaction with a carbon-nucleophile like malononitrile. purkh.com The nucleophilic attack on the exocyclic double bond, followed by cyclization and tautomerization, yields the pyrano[2,3-d]thiazole system. purkh.comresearchgate.net

Another pathway is the Michael addition of the active methylene group of the 4-thiazolidinone ring to an activated double bond, such as that in cinnamonitrile (B126248) derivatives, catalyzed by a base like piperidine. purkh.comresearchgate.net Hetero-Diels-Alder reactions also provide a route to these fused systems, where 5-ylidene-4-thiazolidinones act as heterodienes that react with various dienophiles. researchgate.net

| Fused System | Key Precursors | Typical Reagents | Reaction Type |

| Thiazolo[3,2-a]pyridine | 4-Thiazolidinone | Aromatic aldehydes, malononitrile | Ternary Condensation |

| Thiazolo[3,2-a]pyridine | Cyanoacetohydrazide, Aldehydes, Ketones, etc. | 1,1-Bis(methylthio)-2-nitroethene | Five-Component Cascade |

| Pyrano[2,3-d]thiazole | 4-Thiazolidinone / Rhodanine | Aromatic aldehydes, malononitrile | Knoevenagel/Michael |

| Pyrano[2,3-d]thiazole | 5-Ylidene-4-thiazolidinone | Dienophiles (e.g., DMAD) | Hetero-Diels-Alder |

Emerging Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. The synthesis of derivatives from 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- and related compounds has benefited significantly from these emerging approaches.

Key emerging strategies include:

Multi-Component Reactions (MCRs): As detailed in the synthesis of thiazolo[3,2-a]pyridines, MCRs that combine three, four, or even five starting materials in a single step are increasingly favored. nih.govrsc.org These reactions reduce waste, save time and resources, and allow for the rapid generation of molecular complexity from simple precursors. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source has dramatically accelerated many heterocyclic syntheses. researchgate.net For example, the synthesis of pyrano[2,3-d]thiazoles via Diels-Alder reactions, which could require long hours of conventional heating, can be completed in minutes under microwave conditions, often with improved yields. researchgate.net One report specifies that reactions of arylidenerhodanines with dienophiles proceeded smoothly under 210 W microwave irradiation, with reaction times as short as 45 minutes. researchgate.net

Green Catalysts and Solvents: There is a growing trend to replace hazardous solvents and catalysts with greener alternatives. The synthesis of pyrano[2,3-d]thiazole derivatives has been successfully carried out using deep eutectic solvents (DES) as both the solvent and catalyst. researchgate.net Similarly, naturally occurring biocatalysts like chitosan (B1678972) have been employed for the synthesis of novel thiazole derivatives. nih.gov Performing reactions in ethanol or under solvent-free conditions further enhances the green credentials of these synthetic protocols. nih.gov

Reaction Condition Optimization

The success of any synthetic protocol, particularly MCRs, hinges on the careful optimization of reaction conditions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

For the synthesis of functionalized thiazolo[3,2-a]pyridines via a five-component reaction, a systematic optimization was crucial. nih.gov The choice of base, its concentration, the solvent, and the reaction temperature were all fine-tuned to maximize the yield of the desired product. Ethanol was identified as the optimal solvent, and triethylamine (B128534) was used as the base to facilitate the cascade reaction at reflux conditions. nih.gov

A representative table for the optimization of such a reaction is shown below, illustrating how changing parameters can affect the outcome.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (0.1) | Methanol | Reflux | 24 | 45 |

| 2 | Triethylamine (1.0) | Methanol | Reflux | 24 | 62 |

| 3 | Triethylamine (1.0) | Ethanol | Reflux | 24 | 85 |

| 4 | Triethylamine (1.0) | DMF | Reflux | 24 | 70 |

| 5 | Triethylamine (1.0) | Ethanol | 50 | 24 | 55 |

| 6 | None | Ethanol | Reflux | 24 | <10 |

This table is a generalized representation based on optimization principles described in the literature, such as in reference nih.gov.

This systematic approach ensures that the reaction is not only high-yielding but also reproducible and scalable. The optimization process is fundamental to moving a synthetic procedure from academic discovery to practical application.

Structure Activity Relationship Sar Studies of 2 Thiazoleacetamide, 4,5 Dihydro 4 Oxo Derivatives

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives is significantly influenced by the electronic and steric nature of the substituents attached to the core structure. These modifications can alter the molecule's interaction with biological targets, thereby modulating its therapeutic effects.

The introduction of halogens and other electron-withdrawing groups (EWGs) onto the aromatic or heteroaromatic rings of these derivatives is a common strategy to enhance biological activity. Halogenation, in particular, has been shown to significantly increase antibacterial and antifungal activities. nih.gov For instance, derivatives bearing chloro, bromo, and fluoro substituents often exhibit potent antimicrobial effects. e3s-conferences.org A series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives demonstrated that compounds with a 4-chlorophenyl or 4-nitrophenyl moiety displayed notable antifungal and insecticidal activities. nih.gov

Electron-withdrawing groups such as the nitro group (-NO2) are also pivotal in enhancing bioactivity. A thiazolidin-4-one-thiazole hybrid bearing a nitro group was found to have the highest antibacterial activity in its series, being significantly more potent than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against several bacterial strains. nih.govmdpi.com Similarly, the presence of a 3,5-dinitrobenzyl moiety has been identified as crucial for the antimycobacterial activity of some thiazole (B1198619) derivatives. nih.gov The electron-withdrawing effect of the 1,2,4-oxadiazole (B8745197) ring is more effectively exerted through its C-5 position than the C-3 position, a factor to consider in drug design. nih.gov

The position of these electron-withdrawing substituents is also critical. For example, in a series of thiazolidinone derivatives, those with electron-withdrawing groups at the para position of a phenyl ring showed enhanced activity. nih.gov It has been observed that aromatic aldehydes with electron-withdrawing groups generally lead to better yields and potentially more active compounds compared to those with electron-donating groups. nih.gov

Table 1: Effect of Halogenation and EWGs on Antimicrobial Activity

| Compound Series | Substituent | Biological Activity | Reference |

|---|---|---|---|

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides | 4-chlorophenyl | Apparent antifungal and insecticidal activity | nih.gov |

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides | 4-nitrophenyl | Good insecticidal activity | nih.gov |

| Thiazolidin-4-one-thiazole hybrids | Nitro group | Highest antibacterial activity in the series | nih.govmdpi.com |

| Thiazole derivatives | 3,5-dinitrobenzyl | Crucial for antimycobacterial activity | nih.gov |

| Thiazolidin-4-one derivatives | 4-fluorophenyl | Potent antibacterial and antibiofilm activity | mdpi.com |

The nature of the aromatic or heteroaromatic ring system attached to the 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- core plays a significant role in defining the biological activity profile. Various heterocyclic rings, such as furan, pyrazole, and quinazoline, have been incorporated to modulate the therapeutic properties. nih.govnih.gov

The fusion of the thiazole ring with other heterocyclic systems, such as in thiazolo[4,5-d]pyridazine, has yielded compounds with potent anticancer activity. mdpi.com Specifically, a thiourea (B124793) derivative with a 4-bromo-phenyl group on the thiazolo[4,5-d]pyridazin-2-yl moiety was lethal to a breast cancer cell line. mdpi.com Benzothiazole (B30560) is another heterocyclic system that has been incorporated, with derivatives showing notable antibiofilm activity. mdpi.com

Table 2: Influence of Aromatic/Heteroaromatic Rings on Bioactivity

| Compound Series | Heteroaromatic Ring | Biological Activity | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives | 5-nitrofuran-2-yl | Promising anti-breast cancer activity | nih.gov |

| Thiazolyl-thiourea derivatives | Thiazolo[4,5-d]pyridazine | Potent anticancer activity | mdpi.com |

| 2-iminothiazolidin-4-ones | Benzothiazole | Significant antibiofilm activity | mdpi.com |

| Thiazolidin-4-one derivatives | Pyrazole | Antimicrobial potential | nih.gov |

| Thiazolidin-4-one derivatives | Quinazoline | Decreased cytotoxic activity | nih.gov |

Substitutions with alkyl, hydroxyl, and other functional groups also have a pronounced effect on the biological activity of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives. The presence of a hydroxyl group is often beneficial for activity. For instance, derivatives with hydroxyl substitutions have shown very prominent antimycobacterial activity. researchgate.net In one study, a (R)-2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid derivative was confirmed to have anticancer activity. nih.gov

Other functional groups like methoxy (B1213986) (-OCH3) and acetamido (-NHCOCH3) also play a role in modulating bioactivity. A 4-methoxybenzylidene derivative was noted for its potential to increase the chances of hydrogen bond formation with its biological target. nih.gov In another series, the replacement of a methyl substituent with a phenyl or 4-methoxyphenyl (B3050149) group on a triazinoquinazoline ring led to a decrease in cytotoxicity against most cancer cell lines. nih.gov

Positional Effects of Substituents on Bioactivity Profiles

The position of substituents on both the thiazolidinone core and any attached aromatic or heteroaromatic rings is a critical determinant of biological activity. Modifications at positions 2, 3, and 5 of the thiazolidin-4-one ring are common strategies to explore new compounds with desired activities. nih.gov

For instance, the substitution pattern on a phenyl ring attached to the thiazole can significantly impact activity. In a series of 2-aryl-3-aminothiazolidin-4-one derivatives, a hybrid with a 4-nitrophenyl substituent on a 1,2,4-triazole (B32235) ring and a 4-fluorophenyl group at position 2 of the thiazolidine (B150603) ring was the most effective in its series against Staphylococcus aureus biofilm formation. mdpi.com This highlights the importance of the para position for substitution.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives is intrinsically linked to their biological activity. The spatial arrangement of atoms influences how the molecule fits into the binding site of its biological target, and thus, its efficacy.

The dihydrothiazole ring can adopt different conformations, such as a flattened sofa conformation, which can be influenced by the nature and position of substituents. nih.gov The structural and conformational features of thiazolidin-4-ones are very important for establishing a correlation between their biological actions and their physicochemical properties. nih.gov Different configurations, including envelope or half-chair conformations, have been observed for various thiazolidin-4-one derivatives. nih.gov

Molecular modeling and computational studies are often employed to understand the relationship between conformation and bioactivity. For example, docking studies have shown that an acetamide (B32628) linker in some thiazolidin-4-one derivatives occupies the same cavity as a urea (B33335) linker in the known kinase inhibitor sorafenib, which is key to its affinity for the VEGFR-2 enzyme. nih.gov In another study, a CoMSIA model indicated that a proper hydrophilic group in one position and a hydrophilic and electron-donating group in another position could improve the antifungal activity of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives. nih.gov X-ray diffraction analysis is another powerful tool used to determine the precise three-dimensional structure of these compounds, providing valuable insights for SAR studies. nih.gov

Mechanistic Investigations and Biological Activities of 2 Thiazoleacetamide, 4,5 Dihydro 4 Oxo Analogs

Antimicrobial Research Perspectives

The thiazole (B1198619) nucleus is a fundamental component of many bioactive compounds, and its derivatives have been extensively studied for their broad-spectrum antimicrobial properties.

Antibacterial Activity and Mechanistic Insights (e.g., Siderophore Conjugation, Inhibition of Bacterial Targets)

Analogs of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Research has focused on synthesizing novel derivatives to enhance their potency and explore their mechanisms of action.

One promising strategy to enhance antibacterial efficacy, particularly against Gram-negative bacteria, is the "Trojan Horse" approach, which involves conjugating the antibiotic molecule to a siderophore. mdpi.com Siderophores are iron-chelating compounds produced by bacteria to acquire iron, an essential nutrient. cancer.gov By attaching a thiazole-based antibiotic to a siderophore, the drug can be actively transported into the bacterial cell through siderophore uptake pathways, bypassing resistance mechanisms like outer membrane permeability barriers. mdpi.com This approach has shown astounding results, with some conjugates achieving up to a 1000-fold reduction in minimum inhibitory concentration (MIC) values and inducing susceptibility in multidrug-resistant (MDR) bacteria. mdpi.com Cefiderocol, a cephalosporin (B10832234) with an iron-chelating catechol group, is a clinical-phase example of this strategy's success. mdpi.com The natural siderophore-antibiotic conjugate, ClDaf-Pyr 4, which features a catechol-pyridinium linkage, further illustrates the potential of this iron-mediated conjugation strategy. nih.gov

Beyond siderophore conjugation, other mechanistic insights have been uncovered. Studies on 2-aryl-4,5-dihydro-thiazole analogs have revealed that their antibacterial action can be attributed to the disruption of fatty acid synthesis in bacteria. pharmacophorejournal.comnih.gov The presence of a 2'-hydroxy group on the 2-aryl substituent was found to be crucial for this activity. pharmacophorejournal.comnih.gov Various synthesized thiazole derivatives have shown significant activity against pathogens like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.gov For instance, certain 4-thiazolidinone (B1220212) derivatives have exhibited potent activity against drug-resistant Staphylococcus epidermidis. acs.org

Table 1: Antibacterial Activity of Selected Thiazole Analogs

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| (S)-2-(2'-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) | Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis, Bacillus cereus | MIC: 3.91 to 31.24 µg/mL | pharmacophorejournal.comnih.gov |

| (R)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h') | Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis, Bacillus cereus | MIC: 3.91 to 31.24 µg/mL | pharmacophorejournal.comnih.gov |

| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus (ATCC: 13565) | Significant activity compared to ampicillin (B1664943) | nih.gov |

| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumonia (ATCC: 10031) | Potent activity compared to gentamicin | nih.gov |

| 4-Thiazolidinone derivatives (7d, 7h–k) | Staphylococcus epidermidis | MIC: 1.57–3.13 μM | acs.org |

Antifungal Research Approaches

Thiazole derivatives have also been identified as a promising class of antifungal agents. Research frameworks have explored their efficacy against a variety of fungal pathogens, including clinically relevant yeasts and molds.

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated high antifungal activity against clinical isolates of Candida albicans. nih.govmdpi.com The mechanism of these compounds appears to involve disruption of the fungal cell wall and/or cell membrane, an action correlated with their high lipophilicity. nih.govmdpi.com Some of these derivatives, such as T2, T3, and T4, showed particularly high potency with MIC values ranging from 0.008 to 0.98 µg/mL. nih.gov

Other studies have focused on different structural modifications. Pyrazole-thiazole carboxamides have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. researchgate.net Compound 9ac from this series exhibited promising in vivo activity against Rhizoctonia solani. researchgate.net Furthermore, certain 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives have shown significant fungicidal activity against various phytopathogenic fungi. nih.gov Another mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Thiazole derivatives have been shown to effectively decrease ergosterol levels in dermatophytes like Trichophyton rubrum and Microsporum gypseum. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Analogs

| Compound/Derivative Series | Test Organism | Activity/MIC | Mechanism of Action | Reference |

|---|---|---|---|---|

| Thiazole derivatives T2, T3, T4 | Candida albicans | MIC: 0.008–0.98 µg/mL | Fungal cell wall/membrane disruption | nih.gov |

| Pyrazole-thiazole carboxamide (9ac) | Rhizoctonia solani | 90% inhibition at 10 mg/L (in vivo) | Succinate Dehydrogenase (SDH) inhibition | researchgate.net |

| 2-(4-oxo-4,5-dihydrothiazol-2-yl)-3-phenyl-but-2-enoic acid derivative (2b) | Dermatophytes | High efficacy | Ergosterol biosynthesis inhibition | mdpi.com |

| 5-(4-ethoxybenzylidene-4,5-dihydro-4-oxothiazol-2-yl)-N,3-diphenylbut-2-namide (3c) | Dermatophytes | More efficacious than terbinafine | Ergosterol biosynthesis inhibition | mdpi.com |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivative (4e) | Alternaria solani, Phoma lingam | EC50: 0.85 and 2.29 µg/mL | Not specified | nih.gov |

Anti-tubercular Research Frameworks

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. Thiazole and thiazolidinone scaffolds have emerged as promising frameworks in this area. mdpi.comresearchgate.net

Thiazole-based compounds can exhibit potent anti-tubercular activity by targeting essential mycobacterial enzymes and pathways. mdpi.com For example, certain thiazole-thiadiazole derivatives have been identified as potential inhibitors of tubercular ThyX, a thymidylate synthase essential for DNA synthesis. nih.gov Compound 5l from this series showed a significant MIC value of 7.1285 μg/ml against Mtb (H37Ra). nih.gov Another strategy involves targeting mycolic acid biosynthesis, a crucial process for the formation of the unique mycobacterial cell wall. nih.gov Thiolactomycin, a natural product containing a thiazole-like moiety, inhibits the β-Ketoacyl-ACP Synthase (KasA) protein involved in this pathway. nih.gov

Thiazolidin-4-one derivatives have also shown significant potential. pharmacophorejournal.comresearchgate.netfrontiersin.org Hybrids of thiazolidine-2,4-dione with thiosemicarbazone or pyridinecarbohydrazone moieties have demonstrated high antimycobacterial activity, with some compounds showing MICs as low as 0.078 µM against the H37Rv strain and synergistic effects with first-line drugs like isoniazid (B1672263) and rifampicin. pharmacophorejournal.com Similarly, sulfamethoxazole-4-thiazolidinone hybrids have revealed promising activity against M. bovis and Mtb strains, with some derivatives showing IC90 values in the range of 0.43–5.31 µg/mL and high selectivity indices, indicating low toxicity to host cells. frontiersin.org

Table 3: Anti-tubercular Activity of Selected Thiazole and Thiazolidinone Analogs

| Compound/Derivative Series | Test Organism | Activity (MIC/IC90) | Potential Target/Mechanism | Reference |

|---|---|---|---|---|

| Thiazole-thiadiazole derivative (5l) | M. tuberculosis (H37Ra) | MIC: 7.1285 µg/ml | ThyX enzyme inhibition | nih.gov |

| Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazoles | M. tuberculosis H37Rv | MIC: 1 µM to 61.2 µM | Not specified | acs.org |

| Sulfamethaoxazole 4-thiazolidinone hybrids (7d, 7g, 7i, 7k, 7l) | M. tuberculosis H37Ra | IC90: 0.43–5.31 µg/mL | Not specified | frontiersin.org |

| Thiazolidine-2,4-dione-based hybrids | M. tuberculosis H37Rv | MIC: 0.078-0.283 µM | Not specified | pharmacophorejournal.com |

| Pyrimidine-linked thiazolidinedione (79g, 79j) | M. tuberculosis | MIC: 0.22 µM, 0.32 µM | Not specified | researchgate.net |

Antineoplastic and Antiproliferative Research

Beyond their antimicrobial effects, analogs of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- are gaining attention for their potential as anticancer agents. The structural versatility of the thiazole and 4-thiazolidinone core allows for modifications that can target various cancer-related pathways.

Cellular Mechanisms of Growth Inhibition (e.g., Tubulin Polymerization Interference)

A primary mechanism through which thiazole derivatives exert their anticancer effects is by interfering with tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are critical for cell division, intracellular transport, and maintaining cell shape, making them a key target for cancer therapy. nih.gov

Several studies have reported that thiazole-containing compounds can act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govmdpi.comacs.org For instance, a series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with compound 5b being the most active, inhibiting tubulin polymerization with an IC50 value of 3.3 µM and arresting the cell cycle in the G2/M phase. nih.gov Similarly, novel thiazole-2-acetamide derivatives were designed to mimic the structure of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. frontiersin.org In this design, the thiazole-2-acetamide moiety acts as a rigid linker. frontiersin.org Compound 10a from this series was identified as a potent and selective inhibitor at both the enzyme and cellular levels. frontiersin.org Other 2,4-disubstituted thiazole derivatives also showed remarkable inhibition of tubulin polymerization, with compounds 7c and 9a demonstrating IC50 values of 2.00 µM and 2.38 µM, respectively, which were more potent than the reference drug CA-4. nih.govacs.org

Investigation of Selective Cytotoxicity in Cancer Cell Line Models

A crucial aspect of anticancer drug development is selective cytotoxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. Analogs of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- have been evaluated against numerous cancer cell lines, with several studies highlighting their selective action.

Thiazole derivatives have demonstrated considerable inhibitory activity against a variety of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT-116), and liver (HepG-2) cancer cells. mdpi.comnih.govnih.govnih.gov For example, a series of arylidene-hydrazinyl-thiazoles showed significant cytotoxicity against MCF-7 breast cancer cells while having a markedly lower impact on the viability of normal MCF10A breast cells, underscoring their selective potential. acs.org Similarly, certain N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives showed potent cytotoxicity against the MDA-MB-231 breast cancer cell line (IC50 as low as 0.51 µM) while being relatively safe for normal MCF-10 breast cells (IC50 of 97 µM). researchgate.net

The mechanism of cell death induced by these compounds often involves apoptosis. nih.govacs.orgnih.gov One study found that a 1,3-thiazole analog (compound 4 ) induced apoptosis in MCF-7 cells by 32.66% compared to control cells. nih.gov In addition to tubulin inhibition, other targets for 4-thiazolidinone derivatives include VEGFR-2, EGFR, and Bcl-2 proteins, highlighting the multi-targeted nature of these scaffolds in cancer therapy. nih.govplos.orgmdpi.com

Table 4: Cytotoxicity of Selected Thiazole and Thiazolidinone Analogs in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Normal Cell Line | Selectivity Insight | Reference |

|---|---|---|---|---|---|

| Thiazole-naphthalene (5b) | MCF-7 (Breast) | 0.48 µM | Not specified | Potent anticancer activity | nih.gov |

| Thiazole-naphthalene (5b) | A549 (Lung) | 0.97 µM | Not specified | Potent anticancer activity | nih.gov |

| 1,3-Thiazole analog (4) | MCF-7 (Breast) | 5.73 µM | MCF-10A (Breast) | Low cytotoxicity to normal cells (IC50 = 36.83 µM) | nih.gov |

| 4-Thiazolidinone (13) | A549 (Lung) | 15.18 µM | Not specified | More potent than carboplatin (B1684641) (>100 µM) | rsc.org |

| Thiazolidine-2,4-dione (14a) | Caco-2 (Colorectal) | 1.5 µM | Vero (Kidney) | Safe against Vero cells (IC50 > 194 µM) | plos.org |

| Arylidene-hydrazinyl-thiazole (4m, 4n, 4r) | MCF-7 (Breast) | Not specified | MCF10A (Breast) | Minimal effects on normal cells | acs.org |

| Thiazole derivative (8) | MCF-7 (Breast) | 3.36 µg/ml | Normal breast cells | Higher activity than staurosporine (B1682477) (5.25 µg/ml) | nih.gov |

Enzyme Inhibition Studies

Analogs of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- have been the subject of extensive research to understand their potential as enzyme inhibitors. These investigations have spanned a variety of enzymes from both bacterial and mammalian sources, revealing a broad spectrum of activity.

Thiazole-based compounds have shown promise as inhibitors of essential bacterial enzymes, a critical area of research in the face of rising antibiotic resistance.

DNA Gyrase B: Bacterial DNA gyrase is a validated target for antibacterial drugs. brc.hu It is a type II topoisomerase composed of GyrA and GyrB subunits, which are responsible for introducing negative supercoils into DNA. brc.hunih.gov Analogs of 4,5,6,7-tetrahydrobenzo[d]thiazole have been identified as potent inhibitors of DNA gyrase, with some showing IC₅₀ values in the nanomolar range against Staphylococcus aureus and Escherichia coli enzymes. brc.huresearchgate.net These inhibitors target the ATP-binding site of the GyrB subunit, disrupting the enzyme's function and leading to bacterial cell death. researchgate.net Some of these compounds have demonstrated improved antibacterial activity against Gram-positive strains. brc.hu

MurA/B: While specific inhibition of MurA/B by 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- analogs is not extensively detailed in the provided results, it is known that 4-thiazolidinone derivatives can exhibit antibacterial activity by inhibiting MurD ligase. This suggests a potential avenue for future research into thiazole-based compounds as inhibitors of the Mur pathway, which is essential for peptidoglycan biosynthesis.

Penicillin-Binding Protein 4 (PBP4): PBPs are crucial enzymes in the final stages of bacterial cell wall biosynthesis, specifically catalyzing the transpeptidation reaction that cross-links peptidoglycan chains. nih.govnih.gov Inhibition of this process by β-lactam antibiotics weakens the cell wall, leading to cell lysis. nih.gov Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. nih.gov This indicates the potential for thiazole derivatives to counteract bacterial resistance mechanisms. Furthermore, some pyrazolidinone compounds, which share structural similarities with thiazolidinones, irreversibly inhibit PBPs by acylating the catalytic serine. nih.gov

Derivatives of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- have also been investigated for their effects on a range of mammalian enzymes, highlighting their potential for treating various diseases.

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. nih.gov Under hyperglycemic conditions, increased activity of this enzyme can lead to diabetic complications. nih.gov Several thiazolidinone derivatives have been developed as aldose reductase inhibitors (ARIs). nih.govnih.gov For instance, some 2,4-thiazolidinedione (B21345) hybrids incorporating a benzothiazole (B30560) moiety have demonstrated potent inhibitory activity against human aldose reductase, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov Kinetic studies have shown that some of these compounds act as non-competitive inhibitors. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govdergipark.org.tr Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govdergipark.org.tr A number of thiazole acetamide (B32628) and other thiazole derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govdergipark.org.trcumhuriyet.edu.tr One study identified a thiazole acetamide derivative as a potent AChE inhibitor with an IC₅₀ of 3.14 µM and a selectivity index of 2.94 against BChE. nih.gov

Protein Arginine Deiminase 2 (PAD2) and 4 (PAD4): PADs are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various inflammatory diseases and cancers. nih.govmdpi.com PAD2 is specifically linked to conditions like multiple sclerosis and rheumatoid arthritis. nih.gov Research has focused on developing selective inhibitors for PAD isozymes. For example, a series of benzimidazole-based derivatives were synthesized to target PAD2, with some compounds showing a significant increase in PAD2 inhibition and selectivity over other PAD isoforms. nih.gov Similarly, specific inhibitors of PAD4, such as JBI-589, have been shown to prevent inflammation-mediated heart failure in animal models of arthritis by reducing neutrophil infiltration and the formation of neutrophil extracellular traps. nih.gov

ACK1: Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that can activate downstream signaling pathways, including the AKT pathway, which is often overactive in cancer. nih.gov While specific inhibitors for ACK1 are still under development, existing multi-target kinase inhibitors like dasatinib (B193332) and sunitinib (B231) have been shown to inhibit ACK1. nih.gov Studies have demonstrated that combining an ACK1 inhibitor with an AKT inhibitor can lead to a significant decrease in the viability of KRAS-mutant non-small-cell lung cancer cells. nih.gov

Interactive Data Table: Enzyme Inhibition by 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- Analogs

| Compound Class | Target Enzyme | Key Findings |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole analogs | DNA Gyrase B | Potent inhibition with IC₅₀ values in the nanomolar range against S. aureus and E. coli. brc.huresearchgate.net |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases | Identified as novel inhibitors, potentially counteracting bacterial resistance. nih.gov |

| 2,4-Thiazolidinedione hybrids | Aldose Reductase | Potent non-competitive inhibitors with IC₅₀ values in the sub-micromolar range. nih.gov |

| Thiazole acetamide derivatives | Cholinesterase | Potent AChE inhibitor with an IC₅₀ of 3.14 µM. nih.gov |

| Benzimidazole-based derivatives | Protein Arginine Deiminase 2 (PAD2) | Significant increase in PAD2 inhibition and selectivity. nih.gov |

| JBI-589 | Protein Arginine Deiminase 4 (PAD4) | Prevents inflammation-mediated heart failure in arthritis models. nih.gov |

| Dasatinib/Sunitinib (ACK1 inhibitors) | ACK1 | Combined with AKT inhibitors, significantly reduces cancer cell viability. nih.gov |

Other Pharmacological Research Areas

Beyond enzyme inhibition, analogs of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- have been explored for a range of other pharmacological activities.

The search for new anticonvulsant drugs is driven by the need for more effective treatments for epilepsy. Several studies have investigated the anticonvulsant potential of thiazole and thiazolidinone derivatives.

Research has shown that various 4-thiazolidinone derivatives possess anticonvulsant properties. mdpi.com For example, certain thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com Similarly, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed significant anti-MES activity, with one compound exhibiting a higher protective index than the established drugs carbamazepine (B1668303) and valproate. nih.gov Further studies on 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide revealed potent anticonvulsant effects, reducing the severity and number of seizures. japsonline.com The mechanism of action for some of these compounds may involve an increase in the brain's level of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov

The anti-inflammatory properties of thiazole derivatives have been a significant area of investigation.

Studies have shown that newly synthesized N-[4'-oxo-2'-(substituted Aryl/Heteryl)-Thiazolidin-3'-yl]-3-Carboxamido-2H-Chromen-2-one derivatives possess anti-inflammatory activity. researchgate.net Fused thiazole derivatives have also been evaluated for their anti-inflammatory and anti-ulcer activities, with several compounds showing higher activity compared to others in the series. nih.gov The anti-inflammatory potential of some 2,5-disubstituted-1,3,4-oxadiazole derivatives has been demonstrated through their ability to reduce paw edema and suppress pro-inflammatory markers like nitric oxide, IL-6, and COX-2. nih.gov The presence of certain structural motifs, such as a 3-methoxy-substituted phenyl ring or a chloro-substituted phenyl ring on an anilide moiety, appears to be important for this activity. nih.gov

The ability of thiazole derivatives to act as antioxidants and modulate oxidative stress has been another focus of research.

Phenolic thiazoles have been synthesized and evaluated for their antioxidant and antiradical activity. The presence of phenolic groups and a hydrazone moiety in the structure of these compounds contributes to their remarkable antioxidant properties, as demonstrated by their ability to scavenge the DPPH radical. nih.gov Furthermore, 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to possess significant antioxidant potential by exhibiting free radical scavenging activity. nih.gov Thiophene-containing compounds have also been extensively investigated for their antioxidant properties. mdpi.com

Antiviral Research (e.g., Anti-HIV Mechanisms)

The structural motif of thiazole and its derivatives has been a fertile ground for the discovery of novel antiviral agents. Research into analogs of 2-thiazoleacetamide, 4,5-dihydro-4-oxo- has revealed a range of activities against various viruses, including Alphaviruses and Human Immunodeficiency Virus (HIV).

A notable area of investigation involves 4-substituted-2-thiazole amides as potential inhibitors of Chikungunya virus (CHIKV), a member of the Alphavirus genus. One such analog, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, demonstrated significant antiviral activity with a half-maximal effective concentration (EC50) of 0.6 μM and a 6.9 log reduction in viral titer at a 10 μM concentration. acs.org Further structure-activity relationship (SAR) studies led to the development of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which exhibited even more potent inhibition of CHIKV, with a viral titer reduction of 8.7 logs at the same concentration. acs.org Mechanistic studies indicate that this class of compounds inhibits alphavirus replication by interfering with the translation of subgenomic viral RNA and the synthesis of structural proteins. acs.org

In the context of anti-influenza virus research, derivatives with a 4-oxo-4,5-dihydro-fused heterocyclic system have shown promise. While not direct thiazoleacetamide analogs, these compounds share the "4-oxo-4,5-dihydro" feature. For instance, certain 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones have been identified as inhibitors of influenza virus neuraminidase, an essential enzyme for viral release from infected cells. nih.gov This mode of action effectively halts the spread of the virus. nih.gov

In the realm of anti-HIV research, thiazole-containing compounds have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.com These molecules bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts its catalytic activity and thereby prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle. A series of 2,4,5-trisubstituted thiazole derivatives were designed and synthesized, with some compounds showing potent inhibitory activities against wild-type HIV-1 with IC50 values as low as 0.010 μM. tandfonline.com Molecular docking studies have helped to elucidate the stable binding mode of these inhibitors within the NNRTI binding pocket of the RT enzyme. tandfonline.com

Furthermore, other thiazole derivatives have demonstrated anti-HIV activity through different mechanisms. For example, L-2-oxothiazolidine-4-carboxylic acid, a related heterocyclic compound, has been shown to inhibit HIV-1 replication in both mononuclear phagocytes and lymphocytes. researchgate.net This inhibition was observed in a dose-dependent manner and was not due to cellular toxicity. researchgate.net

Table 1: Antiviral Activity of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- Analogs

| Compound/Analog Class | Virus | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 4-Substituted-2-thiazole amides | Chikungunya virus (CHIKV) | Inhibition of subgenomic viral RNA translation and structural protein synthesis. | Potent inhibition of viral replication, with up to 8.7 log reduction in viral titer. | acs.org |

| 4-Oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones | Influenza Virus | Inhibition of viral neuraminidase activity. | Suppression of viral protein levels and progeny production. | nih.gov |

| 2,4,5-Trisubstituted thiazole derivatives | HIV-1 | Non-nucleoside reverse transcriptase inhibition (NNRTI). | Potent inhibitory activity with IC50 values in the low micromolar range. | tandfonline.com |

| L-2-oxothiazolidine-4-carboxylic acid | HIV-1 | Inhibition of HIV-1 expression in monocyte-derived macrophages and lymphocytes. | Dose-dependent suppression of HIV-1 reverse transcriptase activity. | researchgate.net |

Investigation of Advanced Glycation End-Product (AGE) Breaking Potential

Advanced glycation end-products (AGEs) are harmful compounds that form when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes and its complications. The thiazole and thiazolidinone scaffolds, present in analogs of 2-thiazoleacetamide, 4,5-dihydro-4-oxo-, have been explored for their potential to inhibit the formation of AGEs.

One area of research has focused on thiazolium salts, which are analogs of the AGE-breaker alagebrium. A study involving the synthesis of novel substituted thiazolium salts identified 4-methyl-3-[2-(4-methylbiphenyl-4-yl)-2-oxoethyl] thiazolium bromide as a lead compound with high activity in inhibiting fluorescent AGE formation, preventing cross-linking, and promoting deglycation. nih.gov

Thiazolidinone derivatives have also been investigated as inhibitors of AGE formation. Specifically, 4-thiazolidinone is a well-recognized heterocyclic compound with the ability to inhibit the synthesis of AGEs. nih.gov Research on 5-arylidene 3-cyclopropyl-2-(phenylimino)thiazolidin-4-ones demonstrated that these compounds can potently inhibit the formation of initial, intermediary, and final products of glycation reactions. nih.gov One of the synthesized compounds, 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, was particularly effective and was also found to reverse conformational changes in human serum albumin caused by hyperglycemia. nih.gov

A notable synthetic compound with a thiazolidinedione structure, (±)-2-isopropylidenehydrazono-4-oxo-thiazolidin-5-ylacetanilide (OPB-9195), has been reported as a potent inhibitor of both AGEs and advanced lipoxidation end-products (ALEs). morelife.orgnih.gov This suggests that the 4-oxo-thiazolidine core is a key pharmacophore for this activity.

Table 2: Anti-glycation Activity of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- Analogs

| Compound/Analog Class | Activity | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Substituted thiazolium salts | Inhibition of AGE formation, anti-crosslinking, deglycation | Not fully elucidated, but involves interference with the glycation reaction. | 4-methyl-3-[2-(4-methylbiphenyl-4-yl)-2-oxoethyl] thiazolium bromide identified as a lead compound. | nih.gov |

| 4-Thiazolidinone derivatives | Inhibition of AGE formation | Inhibition of the synthesis of initial, intermediary, and final glycation products. | 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one showed potent inhibition. | nih.gov |

| Thiazolidinedione derivatives (e.g., OPB-9195) | Inhibition of AGEs and ALEs | Not specified. | (±)-2-isopropylidenehydrazono-4-oxo-thiazolidin-5-ylacetanilide (OPB-9195) is a potent inhibitor. | morelife.orgnih.gov |

Computational and Theoretical Approaches in 2 Thiazoleacetamide, 4,5 Dihydro 4 Oxo Research

Molecular Docking Simulations

Molecular docking is a cornerstone of computational drug design, utilized to predict the binding orientation and affinity of a small molecule to a macromolecular target. In the context of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives, docking simulations have been instrumental in elucidating their potential as inhibitors of various enzymes and receptors.

The prediction of binding energy is a critical output of molecular docking simulations, providing a quantitative estimate of the ligand's potency. For example, in studies of N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides, a derivative of the core structure, docking simulations have predicted favorable binding energies, which have been correlated with their cytotoxic activity against cancer cell lines. nih.gov One particularly active compound from this series, TH08, demonstrated strong binding within the α,β-tubulin protein (PDB: 1SA0). nih.gov

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Interaction Types |

|---|---|---|---|---|

| Thiazolidinone Derivatives | α,β-tubulin (PDB: 1SA0) | Not explicitly detailed in abstract | Correlated with high cytotoxic activity | Hydrogen bonds, Hydrophobic interactions |

| Thiazole-quinazolinone Hybrids | EGFR Kinase (PDB: 1XKK) | ASP855, MET766, PHE856 | -10.1 to -10.9 | Not explicitly detailed in abstract |

A significant application of molecular docking is the identification of potential molecular targets for a given compound. For derivatives of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo-, this has been demonstrated in the search for novel anticancer agents. By docking these compounds against a panel of cancer-related proteins, researchers can hypothesize their mechanism of action.

For example, hybrid molecules incorporating thiazole (B1198619) and quinazolinone scaffolds have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. ajchem-a.com Docking studies of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives into the ATP-binding site of EGFR have shown strong binding affinities. ajchem-a.com The persistent engagement of key residues such as ASP855, MET766, and PHE856 highlights the potential of these compounds as EGFR inhibitors. ajchem-a.com Similarly, thiazole carboxamide derivatives have been evaluated as potential cyclooxygenase (COX) inhibitors through molecular docking studies. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is pivotal in virtual screening campaigns to identify novel hit compounds from large chemical databases.

Both structure-based and ligand-based pharmacophore models have been developed for scaffolds related to 2-Thiazoleacetamide, 4,5-dihydro-4-oxo-. Structure-based models are derived from the three-dimensional structure of a ligand-protein complex, capturing the key interaction points. nih.govnih.gov For instance, a pharmacophore model for an EGFR inhibitor could include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that complement the receptor's binding site. nih.gov

Ligand-based models, on the other hand, are created by aligning a set of known active molecules and extracting their common chemical features. This approach is valuable when the 3D structure of the target protein is unknown. For diverse sets of thiazole derivatives, pharmacophore models can be generated to encapsulate the features responsible for their observed biological activities, such as anti-inflammatory or anticancer effects. nih.govmonash.edu

| Model Type | Target/Compound Class | Key Pharmacophoric Features | Application |

|---|---|---|---|

| Structure-Based | PD-L1 Inhibitors | Hydrophobic, Hydrogen Bond Acceptor, Hydrogen Bond Donor, Positively Charged Ion, Negatively Charged Ion | Virtual screening for new inhibitors |

| Ligand-Based | Thiazole Derivatives | Aromatic rings, Hydrogen bond donors/acceptors, Hydrophobic groups | Identification of new active compounds |

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for molecules that match the defined features. This virtual screening process is a time and cost-effective method for identifying potential hit compounds. For example, a pharmacophore model developed for XIAP protein inhibitors was used to screen a database of natural compounds, leading to the identification of several promising candidates. nih.gov

The rational design of novel derivatives of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- can be guided by these pharmacophore models. By understanding the key features required for activity, medicinal chemists can strategically modify the core scaffold to enhance its binding affinity and selectivity for a specific target. This approach has been successfully applied in the design of various heterocyclic compounds, including those with a thiazole core. nih.gov

Future Directions and Research Opportunities

Development of Novel 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- Scaffolds with Enhanced Selectivity

A key focus for future research will be the rational design and synthesis of novel analogs of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- with improved selectivity for specific biological targets. The thiazolidin-4-one ring is amenable to chemical modification at several positions, allowing for the fine-tuning of its physicochemical properties and biological activity. nih.gov

Strategies to enhance selectivity are expected to involve the introduction of diverse substituents. For instance, the incorporation of fluorine atoms or fluorine-containing groups can modulate the electronic properties of the molecule, potentially leading to enhanced efficacy and metabolic stability. researchgate.net Another promising approach is the creation of hybrid molecules by linking the 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- core with other pharmacologically active heterocyclic systems. This can result in compounds with dual activity or improved target engagement.

Furthermore, structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective activity. researchgate.net By systematically modifying the substituents on the thiazolidine (B150603) ring and the acetamide (B32628) side chain, researchers can develop a comprehensive understanding of how structural changes influence biological outcomes.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

A deeper understanding of the molecular mechanisms underlying the biological effects of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives is paramount for their development as therapeutic agents. The thiazolidin-4-one scaffold is known to interact with a variety of biological targets, including enzymes and nuclear receptors. nih.gov

A significant area of investigation for related thiazolidin-4-one compounds has been their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which is a key regulator of glucose and lipid metabolism. encyclopedia.pubresearchgate.net Future studies on 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- analogs could explore their potential as selective PPARγ modulators for the treatment of metabolic disorders.

In the context of cancer, thiazolidin-4-one derivatives have been shown to inhibit various protein kinases, which are critical for cell proliferation and survival. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of kinases. tandfonline.com Future research should focus on identifying the specific kinase targets of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives and clarifying their downstream signaling effects. Additionally, the potential for these compounds to modulate the activity of tumor suppressor proteins like p53 warrants further investigation. tandfonline.com

Integration of High-Throughput Screening with Computational Methodologies

The discovery and optimization of novel 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- based drug candidates can be significantly accelerated by integrating high-throughput screening (HTS) with advanced computational techniques. HTS allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. acs.org

Fragment-based drug discovery (FBDD) is another powerful approach where small, low-affinity fragments that bind to the target are identified and then grown or combined to create more potent leads. nih.gov The thiazole (B1198619) scaffold is considered a "privileged structure" in drug discovery, making it an attractive starting point for FBDD campaigns. researchgate.net

Computational methods, such as molecular docking and virtual screening, can be used to predict the binding affinity and mode of interaction of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives with their biological targets. nih.govmdpi.com These in silico approaches can help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process. The use of the SwissADME web tool, for example, can aid in assessing the pharmacokinetic properties of newly designed molecules. tandfonline.com

Exploration of New Therapeutic Applications for the Core Structure in Emerging Disease Areas

The versatile thiazolidin-4-one scaffold has demonstrated a remarkable diversity of biological activities, suggesting that 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- and its derivatives could have therapeutic potential in a wide range of diseases. nih.govnih.gov

Anticancer Activity: Numerous studies have highlighted the anticancer potential of thiazolidin-4-one derivatives against various cancer cell lines. nih.govnih.gov Future research could explore the efficacy of novel 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- analogs in different cancer types, including those that are resistant to current therapies.

Antimicrobial and Antifungal Activity: The thiazolidin-4-one core is present in compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net Research into 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives has identified compounds with potent activity against phytopathogenic fungi. researchgate.net This suggests that the 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- scaffold could be a valuable starting point for the development of new anti-infective agents.

Anti-inflammatory and Neuroprotective Activities: The anti-inflammatory properties of thiazolidin-4-ones have also been reported. nih.gov Given the link between inflammation and neurodegenerative diseases, there is an opportunity to investigate the potential of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- derivatives as neuroprotective agents.

Table of Investigated Activities of Thiazolidin-4-one Derivatives

| Biological Activity | Target/Mechanism | Representative Cell Lines/Models | Reference |

| Anticancer | Protein Kinase Inhibition, p53 modulation | Caco-2 (colon cancer) | tandfonline.com |

| Antifungal | Not specified | Alternaria solani, Phoma lingam | researchgate.net |

| Antibiofilm | Inhibition of YycG histidine kinase | Staphylococcus epidermidis RP62A | nih.gov |

| Antidiabetic | PPARγ agonism | 3T3-L1 adipocytes | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.